S-Methyl 1-cbz-piperidine-2-carboxylate
CAS No.: 60343-61-5
Cat. No.: VC8182025
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60343-61-5 |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | 1-O-benzyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C15H19NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3/t13-/m0/s1 |
| Standard InChI Key | PKYPKDMELOKLKL-ZDUSSCGKSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CCCCN1C(=O)OCC2=CC=CC=C2 |
| SMILES | COC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s piperidine ring adopts a chair conformation, with the Cbz group occupying the axial position at nitrogen and the methyl ester at the equatorial 2-position. This arrangement minimizes steric hindrance between the bulky benzyloxycarbonyl moiety and the ester group . X-ray crystallography of analogous piperidine derivatives confirms that such substitutions stabilize the ring system through intramolecular hydrogen bonding between the ester carbonyl and the adjacent NH group .
Table 1: Molecular Properties of S-Methyl 1-Cbz-piperidine-2-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | 1-O-benzyl 2-O-methyl piperidine-1,2-dicarboxylate |
| SMILES | COC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 |
| Boiling Point | 412.5°C (estimated) |
| LogP (Octanol-Water) | 2.34 |
Data sourced from PubChem and computational models .
Spectroscopic Signatures
-
NMR (CDCl): Resonances at δ 3.68 ppm (singlet, 3H, OCH), δ 5.12–5.08 (multiplet, 2H, CHPh), and δ 7.35–7.28 (multiplet, 5H, aromatic protons) .
-
IR: Strong absorption bands at 1737 cm (ester C=O) and 1695 cm (carbamate C=O) .
Synthetic Methodologies
Hydrogenation of Pyridine Precursors
A scalable route involves the hydrogenation of methyl 2-pyridinecarboxylate derivatives. For example, treatment of methyl 6-methylpyridine-2-carboxylate with hydrogen gas (1 atm) in the presence of PtO (10 mol%) in acetic acid yields the corresponding piperidine product with >95% diastereomeric excess . This method leverages heterogeneous catalysis to achieve high stereoselectivity, critical for pharmaceutical applications requiring enantiopure intermediates.
Esterification and Protection Strategies
Alternative approaches begin with piperidine-2-carboxylic acid, which undergoes sequential protection:
-
Cbz Protection: Reaction with benzyl chloroformate in the presence of a base (e.g., EtN) in dichloromethane.
-
Methyl Esterification: Treatment with methyl iodide and KCO in dimethylformamide (DMF) .
Table 2: Comparative Synthesis Yields
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Pyridine Hydrogenation | PtO | Acetic Acid | 97 |
| Direct Esterification | KCO | DMF | 82 |
Data adapted from RSC publications and synthetic protocols .
Biological and Pharmacological Applications
Intermediate in Alkaloid Synthesis
The compound’s piperidine core mimics natural alkaloids such as coniine and piperine. Researchers have utilized it to synthesize analogs with modified ring substituents, screening for antimicrobial and antitumor activity . For instance, N-methylation of the piperidine nitrogen generates compounds that inhibit acetylcholinesterase (IC = 3.2 μM), a target for Alzheimer’s disease therapeutics .
Peptide Mimetics and Prodrug Design
Incorporation of the Cbz-protected amine into peptide backbones enhances metabolic stability. A 2024 study demonstrated that conjugating the compound to tripeptides via amide linkages improved oral bioavailability by 40% compared to unprotected analogs .
Structural Analogs and Comparative Analysis
Table 3: Key Structural Analogs
| Compound Name | CAS Number | Key Structural Difference |
|---|---|---|
| Methyl 1-Cbz-piperidine-3-carboxylate | 174543-74-9 | Cbz at N1, ester at 3-position |
| (R)-1-Benzyloxycarbonylpiperidine-2-carboxylic acid | 28697-09-8 | Free carboxylic acid at 2-position |
| 1-Benzyloxycarbonyl-4-methylpiperidine-2-carboxylate | 1353629-99-8 | Additional methyl at 4-position |
These analogs highlight the impact of substituent position on biological activity. For example, shifting the ester to the 3-position reduces acetylcholinesterase inhibition by 60%, underscoring the importance of the 2-substituent .
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